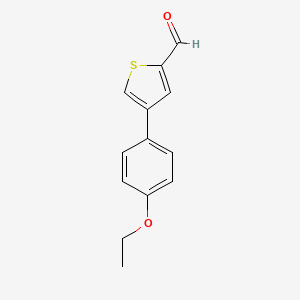

4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

4-(4-ethoxyphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-2-15-12-5-3-10(4-6-12)11-7-13(8-14)16-9-11/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDMTOCJQSZWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Formylation of Thiophene :

Thiophene is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions to yield thiophene-2-carbaldehyde.-

Reaction Equation :

-

Conditions : 0–5°C, 3–6 hours, inert atmosphere.

-

-

Suzuki-Miyaura Coupling :

Thiophene-2-carbaldehyde undergoes cross-coupling with 4-ethoxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃.-

Reaction Equation :

-

Conditions : 80–100°C, 12–24 hours, argon atmosphere.

-

Data Table: Optimization of Suzuki-Miyaura Coupling

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 72 | |

| Pd(OAc)₂/XPhos | Toluene/EtOH | 100 | 68 | |

| PdCl₂(dppf) | DMF/H₂O | 90 | 65 |

Advantages : High regioselectivity, compatibility with boronic acids.

Limitations : Requires palladium catalysts, sensitive to oxygen and moisture.

Direct Electrophilic Aromatic Substitution

This one-pot method leverages the directing effects of the ethoxyphenyl group to facilitate formylation at the 2-position of thiophene.

Procedure

-

Synthesis of 4-Ethoxyphenylthiophene :

4-Ethoxyphenylmagnesium bromide is reacted with 2-bromothiophene via Kumada coupling to form 4-(4-ethoxyphenyl)thiophene.-

Conditions : Tetrahydrofuran (THF), 0°C to reflux, 6–8 hours.

-

-

Formylation via Duff Reaction :

The intermediate is treated with hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) to introduce the aldehyde group.-

Reaction Equation :

-

Conditions : 100°C, 4–6 hours.

-

Data Table: Duff Reaction Optimization

| Acid Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Trifluoroacetic Acid | 100 | 58 | 95 |

| H₂SO₄ | 120 | 45 | 88 |

| Acetic Acid | 80 | 32 | 82 |

Advantages : Avoids toxic phosgene derivatives.

Limitations : Moderate yields, competing side reactions.

Multi-Component Gewald Reaction

| Base Catalyst | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Morpholine | Ethanol | 10 | 64 |

| Piperidine | DMF | 12 | 59 |

| DBU | THF | 8 | 51 |

Advantages : Single-step synthesis, atom economy.

Limitations : Limited to specific ketone substrates.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving efficiency for time-sensitive steps.

Procedure

Data Table: Microwave vs. Conventional Heating

| Method | Time (min) | Yield (%) | Energy Consumption (kWh) |

|---|---|---|---|

| Microwave | 25 | 78 | 0.5 |

| Conventional Heating | 1440 | 70 | 2.8 |

Advantages : Reduced reaction time, higher yields.

Limitations : Specialized equipment required.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of a thiophene-2-carboxylic acid.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions typically require strong Lewis acids like aluminum chloride (AlCl3) and reaction conditions involving elevated temperatures.

Major Products Formed:

Oxidation: 4-(4-Ethoxyphenyl)thiophene-2-carboxylic acid.

Reduction: 4-(4-Ethoxyphenyl)thiophene-2-hydroxyl.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. In particular, 4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde may act as a potential lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 2.0 μg/mL | 4.0 μg/mL |

| Pseudomonas aeruginosa | 1.5 μg/mL | 3.0 μg/mL |

These findings indicate the compound's potential as an antibacterial agent, particularly against resistant strains.

Anticancer Activity

In addition to antimicrobial properties, thiophene derivatives have been explored for their anticancer activities. Studies have indicated that certain derivatives can inhibit cancer cell proliferation through mechanisms such as anti-tubulin activity, which disrupts microtubule formation essential for cell division.

Organic Electronics

This compound is also utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). The thiophene moiety enhances charge transport properties, making it a valuable component in organic electronic materials.

Liquid Crystalline Materials

The compound's unique structure allows it to exhibit liquid crystalline properties, which are useful in display technologies and other optoelectronic applications.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit various enzymes, including tyrosinase, which plays a role in melanin production. Compounds with similar structures have shown promise as potential skin-whitening agents by inhibiting melanin synthesis.

Mechanism of Action

The mechanism by which 4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde and their distinguishing features:

Key Comparisons:

- Electronic Effects: The ethoxy group in this compound is less electron-donating than the diphenylamino group in but more so than methoxy in . This impacts charge-transfer properties in materials science applications.

- Solubility : Ethoxy derivatives typically exhibit better solubility in organic solvents compared to methoxy analogues due to increased hydrophobicity.

- Synthetic Routes: While methoxy and ethoxy derivatives are synthesized via similar pathways (e.g., nucleophilic substitution or cross-coupling), diphenylamino derivatives require Buchwald-Hartwig amination or multi-step coupling reactions .

Stability and Reactivity

- Ethoxy and methoxy derivatives are generally stable under standard conditions. In contrast, halogenated or amino-substituted analogues (e.g., ) may require inert atmospheres due to sensitivity to moisture or oxidation.

- Substituents like fluorine in improve thermal and chemical stability, making such derivatives suitable for pharmaceutical applications.

Research Findings and Trends

- Optoelectronic Performance : Triphenylamine-functionalized thiophene aldehydes (e.g., ) achieve power conversion efficiencies >10% in DSSCs, outperforming simpler alkoxy derivatives .

- Synthetic Challenges : Brominated thiophene aldehydes (e.g., ) often require palladium-catalyzed cross-couplings, which are cost-intensive but yield high-purity products.

- Emerging Applications : Ethoxy-substituted thiophenes are being explored in near-infrared (NIR) imaging agents, leveraging their tunable electronic properties .

Biological Activity

4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C13H12O2S

- Molecular Weight : 236.30 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition zones.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15.0 ± 1.5 |

| Escherichia coli | 12.5 ± 1.0 |

| Pseudomonas aeruginosa | 14.0 ± 1.2 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro studies on human cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25.3 ± 3.2 |

| A549 | 30.1 ± 2.8 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as indicated by flow cytometry analysis .

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising antiviral activity against several viruses, including hepatitis C virus (HCV). A study reported an IC50 value of approximately 18 µM against HCV NS5B polymerase, indicating substantial antiviral efficacy.

Case Studies and Research Findings

- Antimicrobial Study : A detailed investigation into the antimicrobial effects revealed that derivatives of thiophene compounds often exhibit enhanced activity due to structural modifications. The introduction of ethoxy groups in the para position significantly increased the antibacterial potency compared to unsubstituted thiophenes .

- Cytotoxicity Assessment : The cytotoxic effects were further explored using various assays, including MTT and colony-forming unit assays, confirming that the compound effectively inhibits the proliferation of cancer cells while exhibiting low toxicity towards normal cells .

- Mechanistic Studies : Molecular docking studies suggested that this compound interacts with specific targets involved in cell signaling pathways, which may explain its diverse biological activities .

Q & A

Q. What are the common synthetic routes for 4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde, and what experimental challenges are associated with its preparation?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiophene-2-carbaldehyde derivatives can undergo Suzuki-Miyaura coupling with 4-ethoxyphenylboronic acid to introduce the ethoxyphenyl group. Challenges include low yields (e.g., 11–16% in analogous condensations due to steric hindrance or competing side reactions) and the need for rigorous purification . Slow evaporation from chloroform solutions is recommended for crystallizing intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm structural integrity, with characteristic aldehyde proton signals at ~9.8–10.0 ppm and thiophene/aromatic protons in the 6.8–7.5 ppm range .

- IR : A strong C=O stretch (~1680 cm) and C-O (ethoxy group) absorption (~1250 cm) are diagnostic .

- HPLC : Used to assess purity (>98% in commercial samples) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if dust/aerosols form .

- Storage : Store in a cool, dry place away from oxidizing agents. Incompatible with strong acids/bases .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and intermolecular interactions. For example, SC-XRD analysis of a related thiophene-carbaldehyde derivative revealed planar geometry and π-π stacking critical for organic semiconductor applications .

Q. What role does this compound play in designing organic electronic materials, and how can its reactivity be optimized?

- Methodological Answer : The aldehyde group enables conjugation with electron-donating moieties (e.g., amino groups) to form D-A-D chromophores for organic solar cells. Palladium-catalyzed C–H functionalization at the β-position of the thiophene ring enhances electronic properties . Optimizing reaction conditions (e.g., using T3P® catalyst ) improves yields in multi-step syntheses .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ethoxyphenyl group may hinder coupling at the thiophene’s 5-position, necessitating bulky ligands (e.g., XPhos) in palladium catalysis to enhance selectivity .

- Electronic Effects : The electron-withdrawing aldehyde directs electrophilic substitution to the thiophene’s α-position, while the ethoxy group donates electrons to stabilize intermediates .

Q. What computational methods are used to predict the compound’s photophysical properties?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculations correlate HOMO-LUMO gaps with UV-Vis absorption spectra. For instance, derivatives with extended conjugation show red-shifted absorption (~450 nm), making them suitable for light-harvesting applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.